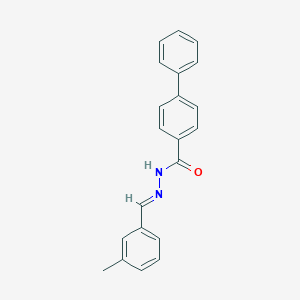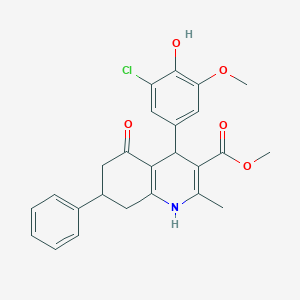![molecular formula C26H30O4 B401053 diisobutyl tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate CAS No. 321690-17-9](/img/structure/B401053.png)
diisobutyl tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
diisobutyl tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate is a complex organic compound known for its unique tetracyclic structure. This compound is characterized by its intricate ring system and the presence of carboxylate groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diisobutyl tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate typically involves multi-step organic reactions. The process begins with the formation of the tetracyclic core, followed by the introduction of the carboxylate groups. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
diisobutyl tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carboxylate groups, leading to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
diisobutyl tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diisobutyl tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise effects at the molecular level.
類似化合物との比較
Similar Compounds
Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid: A structurally related compound with similar chemical properties.
Bis(2-ethoxyethyl) tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate: Another derivative with different substituents.
Uniqueness
diisobutyl tetracyclo[6620~2,7~0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate stands out due to its specific substituents, which confer unique chemical and physical properties
特性
CAS番号 |
321690-17-9 |
|---|---|
分子式 |
C26H30O4 |
分子量 |
406.5g/mol |
IUPAC名 |
bis(2-methylpropyl) tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate |
InChI |
InChI=1S/C26H30O4/c1-15(2)13-29-25(27)23-21-17-9-5-7-11-19(17)22(20-12-8-6-10-18(20)21)24(23)26(28)30-14-16(3)4/h5-12,15-16,21-24H,13-14H2,1-4H3 |
InChIキー |
RKFQXNUDFLXOKP-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)OCC(C)C |
正規SMILES |
CC(C)COC(=O)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dichlorophenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400972.png)
![N-(3,4-dichlorophenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400973.png)
![3,4-dichloro-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline](/img/structure/B400974.png)
![3,4-dimethyl-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B400975.png)
![N-(3,4-dimethylphenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400977.png)
![N-(3,4-dimethylphenyl)-8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400978.png)
![(1Z)-N-(2,4-DICHLOROPHENYL)-4,4,8-TRIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE](/img/structure/B400980.png)
![N-(3-chloro-4-fluorophenyl)-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400983.png)

![N-(2,5-dichlorophenyl)-N-(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B400987.png)


![4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B400993.png)

